molecular formula C14H8F2O4 B6406004 4-(3-Carboxy-5-fluorophenyl)-3-fluorobenzoic acid CAS No. 1262001-42-2

4-(3-Carboxy-5-fluorophenyl)-3-fluorobenzoic acid

Cat. No.: B6406004
CAS No.: 1262001-42-2
M. Wt: 278.21 g/mol
InChI Key: LNIZAAIEALBWDI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(3-Carboxy-5-fluorophenyl)-3-fluorobenzoic acid is a chemical compound with the molecular formula C14H8F2O4. This compound is characterized by the presence of two fluorine atoms and two carboxylic acid groups attached to a benzene ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Carboxy-5-fluorophenyl)-3-fluorobenzoic acid typically involves multi-step organic reactions. One common method includes the following steps:

    Carboxylation: The carboxylic acid groups are introduced through carboxylation reactions, often using carbon dioxide in the presence of a base like potassium carbonate.

    Coupling Reactions: The final step involves coupling the fluorinated benzene rings with carboxylated intermediates using palladium-catalyzed cross-coupling reactions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Batch Reactors: Large-scale batch reactors are used to carry out the fluorination and carboxylation reactions.

    Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the desired compound with high purity.

Chemical Reactions Analysis

Types of Reactions

4-(3-Carboxy-5-fluorophenyl)-3-fluorobenzoic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of substituted benzene derivatives.

Scientific Research Applications

4-(3-Carboxy-5-fluorophenyl)-3-fluorobenzoic acid has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of 4-(3-Carboxy-5-fluorophenyl)-3-fluorobenzoic acid involves its interaction with specific molecular targets. The compound can:

    Inhibit Enzymes: By binding to the active sites of enzymes, it can inhibit their activity.

    Modulate Receptors: It can interact with cell surface receptors, altering signal transduction pathways.

    Induce Apoptosis: In cancer cells, it may induce programmed cell death through the activation of apoptotic pathways.

Comparison with Similar Compounds

Similar Compounds

  • 4-(3-Carboxy-5-fluorophenyl)phenol
  • 4-(3-Carboxy-5-fluorophenyl)picolinic acid
  • 4-(3-Carboxy-5-fluorophenyl)-2-chlorobenzoic acid

Uniqueness

4-(3-Carboxy-5-fluorophenyl)-3-fluorobenzoic acid is unique due to the presence of two fluorine atoms and two carboxylic acid groups, which confer distinct chemical reactivity and biological activity compared to its analogs. This makes it a valuable compound for various research applications.

Properties

IUPAC Name

4-(3-carboxy-5-fluorophenyl)-3-fluorobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8F2O4/c15-10-4-8(3-9(5-10)14(19)20)11-2-1-7(13(17)18)6-12(11)16/h1-6H,(H,17,18)(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNIZAAIEALBWDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)O)F)C2=CC(=CC(=C2)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8F2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90690898
Record name 2',5-Difluoro[1,1'-biphenyl]-3,4'-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90690898
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1262001-42-2
Record name 2',5-Difluoro[1,1'-biphenyl]-3,4'-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90690898
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.